![molecular formula C15H12O2 B12125230 3-[(E)-2-phenylethenyl]benzoic acid CAS No. 60901-22-6](/img/structure/B12125230.png)
3-[(E)-2-phenylethenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-2-phenylethenyl]benzoic acid is an organic compound that belongs to the family of carboxylic acids It is characterized by the presence of a benzene ring substituted with a carboxyl group and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-phenylethenyl]benzoic acid can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a benzaldehyde derivative to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an inert atmosphere to prevent side reactions.
Another method involves the Heck reaction, where a palladium catalyst is used to couple a halogenated benzoic acid derivative with styrene. This reaction is typically carried out in the presence of a base such as triethylamine and requires a high temperature to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-phenylethenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with hydroxyl or carbonyl groups, while reduction can produce benzyl alcohol or benzaldehyde.
Scientific Research Applications
3-[(E)-2-phenylethenyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of carboxylic acids on biological systems.
Industry: It is used in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(E)-2-phenylethenyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity. The phenylethenyl group may interact with hydrophobic pockets in proteins, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-[(E)-2-phenylethenyl]benzoic acid can be compared with other similar compounds, such as:
Benzoic acid: Lacks the phenylethenyl group, resulting in different chemical and biological properties.
Cinnamic acid: Contains a similar phenylethenyl group but differs in the position of the carboxyl group.
Phenylacetic acid: Has a phenyl group attached to an acetic acid moiety, differing in the length of the carbon chain.
Properties
CAS No. |
60901-22-6 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-[(E)-2-phenylethenyl]benzoic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H,(H,16,17)/b10-9+ |
InChI Key |
RHKYEHRKNBWIDK-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-butyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125148.png)


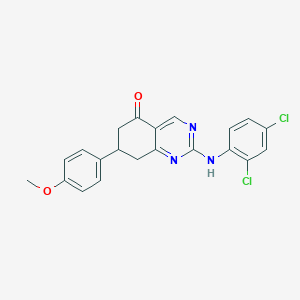
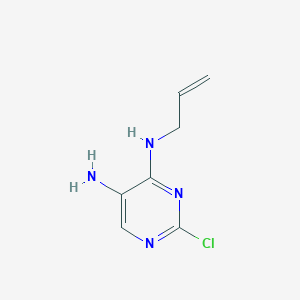
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12125186.png)
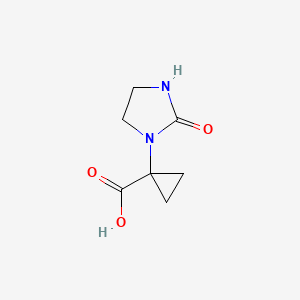

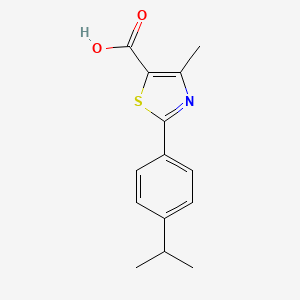
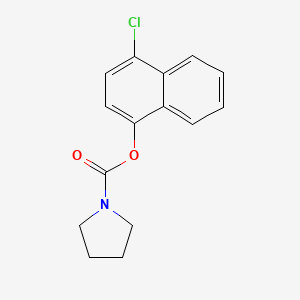
![2-(4-chloro-2-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12125237.png)
![2-methoxy-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12125247.png)

![7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125254.png)
